(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
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Overview
Description
(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-methylfuran-2-carbaldehyde and 1-[4-(1H-pyrrol-1-yl)phenyl]ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan and pyrrole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of furan-2,5-dione and pyrrole-2,5-dione derivatives.
Reduction: Formation of (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]propan-1-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds.
Biology
This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The presence of the furan and pyrrole rings allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-furyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the pyrrole ring.
(2E)-3-(5-methylfuran-2-yl)-1-phenylprop-2-en-1-one: Similar structure but lacks the pyrrole ring.
(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one: Similar structure but contains an imidazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of (2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one lies in its combination of the furan, pyrrole, and propenone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-14-4-9-17(21-14)10-11-18(20)15-5-7-16(8-6-15)19-12-2-3-13-19/h2-13H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHZBJRPONNCQF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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